![molecular formula C11H14FNO B13303053 3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine](/img/structure/B13303053.png)
3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 4-fluoro-2-methylbenzyl group attached via an oxygen atom. It is primarily used for research purposes and has gained attention in various scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine typically involves the reaction of 4-fluoro-2-methylbenzyl alcohol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to form the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and optimization of reaction parameters to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride or potassium carbonate in DMF or THF
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Amines
Substitution: Various substituted azetidine or benzyl derivatives
Aplicaciones Científicas De Investigación
3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and benzyl group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
3-[(5-Fluoro-2-methylbenzyl)oxy]azetidine: Similar structure with a different position of the fluorine atom.
2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl: Contains a biphenyl group instead of an azetidine ring.
Uniqueness
3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine is unique due to its specific substitution pattern and the presence of both an azetidine ring and a 4-fluoro-2-methylbenzyl group.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
3-[(4-fluoro-2-methylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14FNO/c1-8-4-10(12)3-2-9(8)7-14-11-5-13-6-11/h2-4,11,13H,5-7H2,1H3 |
Clave InChI |
NSKOVXITMBPIQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



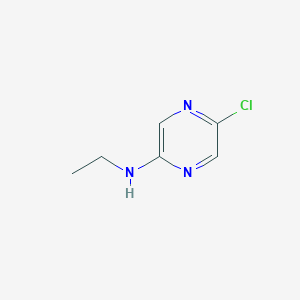
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
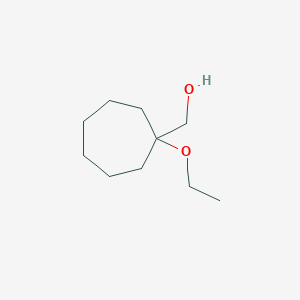
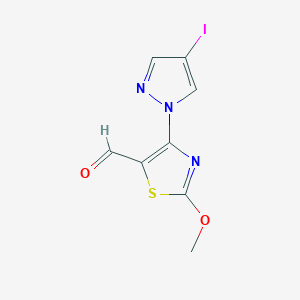
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
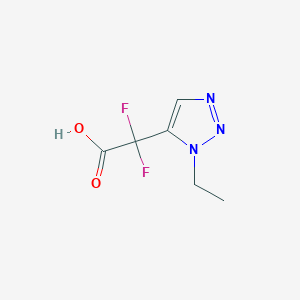
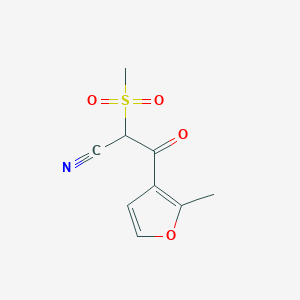
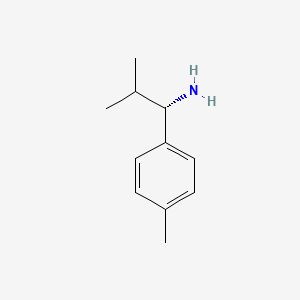

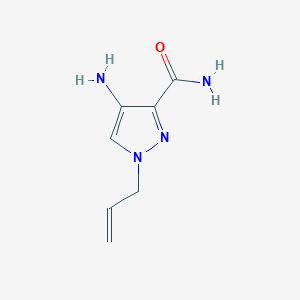

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13303034.png)
